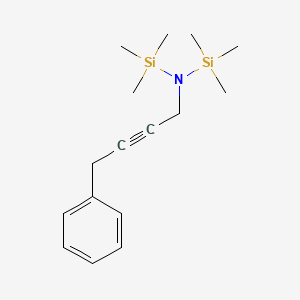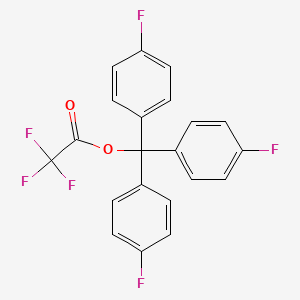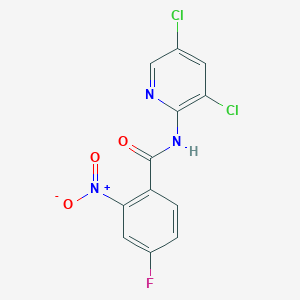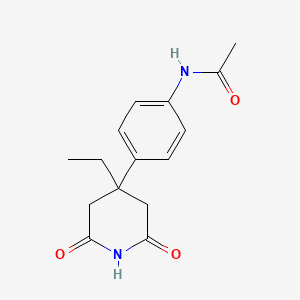![molecular formula C26H37N5O6 B14362039 N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine CAS No. 90710-02-4](/img/structure/B14362039.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine is a synthetic tripeptide composed of three amino acids: leucine, leucine, and histidine The compound is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine typically involves the stepwise coupling of the amino acids leucine, leucine, and histidine. The benzyloxycarbonyl group is introduced to protect the amino terminus during the synthesis. The general synthetic route includes:
Coupling of L-leucine and L-leucine: The first step involves the coupling of two L-leucine molecules using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced to the amino terminus of the dipeptide using benzyloxycarbonyl chloride in the presence of a base.
Coupling with L-histidine: The final step involves the coupling of the protected dipeptide with L-histidine using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyloxycarbonyl chloride, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tripeptide, while reduction may yield reduced derivatives.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in biological processes and as a tool for studying protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino terminus, allowing the compound to interact with enzymes and proteins without being degraded. The leucine and histidine residues play a role in binding to target proteins and modulating their activity. The compound may inhibit proteases by binding to their active sites and preventing substrate access.
相似化合物的比较
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups but different amino acid composition.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-serine: Another tripeptide with a different amino acid at the third position.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-proline: A tripeptide with proline instead of histidine.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl protective group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
90710-02-4 |
|---|---|
分子式 |
C26H37N5O6 |
分子量 |
515.6 g/mol |
IUPAC 名称 |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H37N5O6/c1-16(2)10-20(23(32)30-22(25(34)35)12-19-13-27-15-28-19)29-24(33)21(11-17(3)4)31-26(36)37-14-18-8-6-5-7-9-18/h5-9,13,15-17,20-22H,10-12,14H2,1-4H3,(H,27,28)(H,29,33)(H,30,32)(H,31,36)(H,34,35)/t20-,21-,22-/m0/s1 |
InChI 键 |
SPCPFZGNUSXTKV-FKBYEOEOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)
![5-[(1H-Inden-5-yl)oxy]pentanoic acid](/img/structure/B14361965.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)


![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)



![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)


![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
